Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan

Catalog No.
S13338830
CAS No.
476332-65-7
M.F
C18H32O
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-...

CAS Number

476332-65-7

Product Name

Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan

IUPAC Name

2,2,6,6,7,8,8-heptamethyl-3,3a,4,5,5a,7,8a,8b-octahydrocyclopenta[g][1]benzofuran

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C18H32O/c1-11-17(4,5)13-9-8-12-10-16(2,3)19-15(12)14(13)18(11,6)7/h11-15H,8-10H2,1-7H3

InChI Key

HUYXPANWJVOYCI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2CCC3CC(OC3C2C1(C)C)(C)C)(C)C

Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan is a complex organic compound that belongs to the class of indeno-furans. Its molecular formula is C18H32OC_{18}H_{32}O, and it has a molecular weight of approximately 264.45 g/mol. This compound is characterized by its unique structure that includes multiple methyl groups attached to a decahydroindeno-furan core, which contributes to its distinctive properties and applications in various fields, particularly in the fragrance industry. The compound is also known by several synonyms, including Amber Xtreme and Amber Extreme .

The chemical reactivity of decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan is primarily influenced by its functional groups. It can undergo various reactions typical for furan derivatives:

  • Electrophilic Aromatic Substitution: The presence of the furan ring allows for electrophilic substitution reactions at the aromatic positions.
  • Hydrogenation: The compound can be hydrogenated to yield saturated derivatives.
  • Oxidation: Oxidative conditions can lead to the formation of ketones or aldehydes from the furan moiety.

These reactions are significant in synthetic organic chemistry for modifying the compound's structure to enhance its properties or create derivatives with specific functionalities.

Research indicates that decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan exhibits low toxicity and does not show genotoxic effects. It has been evaluated for potential skin sensitization and phototoxicity using assays such as the BlueScreen assay. The results demonstrated that it is not genotoxic and has a No Expected Sensitization Induction Level (NESIL) of 2200 μg/cm² for skin sensitization endpoints . Additionally, the Margin of Exposure (MOE) for repeated dose toxicity was calculated to be greater than 100, indicating a low risk for adverse effects under normal exposure conditions .

The synthesis of decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan can be achieved through several methods:

  • Cyclization Reactions: Starting from simpler furan derivatives or polycyclic compounds through cyclization processes.
  • Methylation: Introducing methyl groups via alkylation reactions on existing furan or indene structures.
  • Hydrogenation: Reducing unsaturated precursors under catalytic hydrogenation conditions to form the saturated indeno-furan structure.

These synthetic approaches allow for the production of this compound in both laboratory settings and industrial applications.

Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan is predominantly utilized in the fragrance industry due to its pleasant aroma profile that resembles amber and woody notes. It is used in various products including:

  • Perfumes: As a base note in fragrance formulations.
  • Cosmetics: Incorporated into skincare and personal care products.
  • Household Products: Used in cleaning agents and air fresheners for its scent-enhancing properties .

Interaction studies involving decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan have focused on its compatibility with other fragrance ingredients and potential interactions with biological systems. The compound has been assessed for cytotoxicity and genotoxicity through various assays. Results indicate that it does not exhibit significant adverse interactions when combined with other common fragrance compounds .

Several compounds share structural similarities with decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Hexyl-3-methylfuranC10H14OC_{10}H_{14}OSimpler structure with fewer methyl groups; used in food flavoring.
5-Methyl-3-heptylfuranC11H18OC_{11}H_{18}OContains a longer carbon chain; used in fragrances but less complex than indeno-furans.
3-MethylfuranC5H6OC_5H_6OA basic furan derivative; widely studied for its chemical reactivity but lacks the complexity of indeno-furans.

Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan stands out due to its intricate structure and unique scent profile that makes it particularly valuable in high-end fragrance formulations.

Physical Description

Liquid

XLogP3

5.3

Hydrogen Bond Acceptor Count

1

Exact Mass

264.245315640 g/mol

Monoisotopic Mass

264.245315640 g/mol

Heavy Atom Count

19

UNII

89ZYZ7YI66

Use Classification

Fragrance Ingredients

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
2H-Indeno[4,5-b]furan, decahydro-2,2,6,6,7,8,8-heptamethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-10-2024

Explore Compound Types